molecular formula C9H7ClN2S2 B3156222 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole CAS No. 82301-30-2

3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole

Cat. No.: B3156222
CAS No.: 82301-30-2
M. Wt: 242.8 g/mol
InChI Key: IXNDGDDXSYHJIB-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a benzylsulfanyl group and a chlorine atom in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1,2,4-thiadiazole with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the benzylsulfanyl group. The reaction is typically conducted under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiadiazole ring.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.

    Industry: The compound can be used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

    5-Chloro-1,2,4-thiadiazole: Lacks the benzylsulfanyl group, resulting in different chemical properties and biological activities.

    3-(Methylsulfanyl)-5-chloro-1,2,4-thiadiazole: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group, leading to variations in reactivity and biological activity.

    3-(Benzylsulfanyl)-1,2,4-thiadiazole:

Uniqueness: The presence of both the benzylsulfanyl group and the chlorine atom in 3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole imparts unique chemical properties, making it a versatile compound for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

3-benzylsulfanyl-5-chloro-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S2/c10-8-11-9(12-14-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNDGDDXSYHJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the mixture of 20 ml of toluene and 10 ml of water, 2.02 g of benzylisothiourea hydrochloride, 1.86 g of perchloromethylmercaptan and 46 mg of benzyltriethylammonium chloride were added, followed the solution of 1.6 g of sodium hydroxide dissolved to 10 ml of water was added dropwise at about 0° C., and then stirred for 2 hours. Then, t-butylmethylether was added to the reaction mixture, and extracted. The organic layer was dried by anhydrous sodium salfate, and concentrated The residue obtaind was subjected to silica gel column chromatography (hexane:ethylacetate=20:1) to obtain 900 mg of 3-benzylthio-5-chloro-1,2,4-thiadiazole.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
46 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole
Reactant of Route 2
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3-(Benzylsulfanyl)-5-chloro-1,2,4-thiadiazole

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